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Cat. No.: B1211229 Get Quote

A Comprehensive Guide for Researchers and Drug Development Professionals

Introduction
OAPSA, chemically known as 2-Aminophenol-4-sulfonic acid (CAS No. 98-37-3), is an

important chemical intermediate.[1] This technical guide provides a detailed overview of its

spectroscopic properties, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and

Nuclear Magnetic Resonance (NMR) spectroscopy. The information presented is intended to

support researchers, scientists, and professionals in the field of drug development and

chemical synthesis.

Chemical Information
Property Value

Chemical Name 2-Aminophenol-4-sulfonic acid

Synonyms
OAPSA, 3-Amino-4-hydroxybenzenesulfonic

acid, 2-Amino-1-phenol-4-sulfonic acid

CAS Number 98-37-3

Molecular Formula C6H7NO4S

Molecular Weight 189.19 g/mol
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Spectroscopic Data
Mass Spectrometry (MS)
Mass spectrometry of OAPSA reveals a characteristic fragmentation pattern. The molecular ion

peak is observed at m/z 189.[2]

Table 1: Mass Spectrometry Data for OAPSA[2]

m/z Relative Intensity (%)

189.0 100.0

190.0 8.3

191.0 5.8

109.0 34.2

80.0 39.6

108.0 19.2

53.0 19.6

18.0 16.1

64.0 14.9

52.0 11.5

Experimental Protocol:

Detailed experimental conditions for the mass spectrometry of OAPSA are provided below:

Ionization Mode: Electron Impact (EI)

Source Temperature: 210 °C

Sample Temperature: 260 °C

Electron Energy: 75 eV[2]
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Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable tool for identifying the functional groups present in a

molecule. While a full spectrum with peak assignments for OAPSA is not readily available in the

public domain, the presence of characteristic functional groups can be predicted.

Expected Characteristic IR Absorption Bands for OAPSA:

Functional Group Expected Wavenumber (cm⁻¹)

O-H stretch (phenol) 3200-3600 (broad)

N-H stretch (amine) 3300-3500

S=O stretch (sulfonic acid) 1340-1440 and 1150-1260

C=C stretch (aromatic) 1450-1600

C-N stretch 1250-1350

C-O stretch 1000-1260

Experimental Protocol:

A general procedure for obtaining an FT-IR spectrum of a solid sample like OAPSA is as

follows:

Sample Preparation: The sample is typically prepared as a KBr (potassium bromide) pellet. A

small amount of the sample is mixed with dry KBr powder and pressed into a thin,

transparent disk.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the

spectrum.

Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹. A

background spectrum of the KBr pellet is recorded and subtracted from the sample spectrum

to obtain the final spectrum of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy provides detailed information about the structure and chemical environment

of the atoms in a molecule. While specific, fully assigned ¹H and ¹³C NMR spectra for OAPSA

are not widely published, the expected chemical shifts can be estimated based on the

structure.

Expected ¹H NMR Chemical Shifts for OAPSA (in a suitable deuterated solvent like DMSO-d₆):

The aromatic protons would appear as a complex multiplet in the range of δ 6.5-8.0 ppm. The

chemical shifts of the amine (-NH₂) and hydroxyl (-OH) protons would be broad and their

positions would be dependent on the solvent and concentration.

Expected ¹³C NMR Chemical Shifts for OAPSA:

The aromatic carbons would resonate in the region of δ 110-160 ppm. The carbon bearing the

hydroxyl group would be the most deshielded, followed by the carbons bearing the sulfonic

acid and amino groups.

Experimental Protocol:

A general protocol for acquiring NMR spectra of a compound like OAPSA is as follows:

Sample Preparation: A few milligrams of the sample are dissolved in a suitable deuterated

solvent (e.g., DMSO-d₆, D₂O).

Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

Data Acquisition: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-

decoupled pulse sequence is typically employed to simplify the spectrum.

Signaling Pathways and Experimental Workflows
Currently, there is no publicly available scientific literature that describes the involvement of

OAPSA in any specific biological signaling pathways. As a chemical intermediate primarily used

in the synthesis of dyes and other organic compounds, it is not expected to have a defined role

in cellular signaling.

In the context of its synthesis, a general workflow can be described.
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General Synthesis Workflow for OAPSA

Starting Material
(e.g., 2-Nitrophenol)

Sulfonation

H2SO4

Reduction of Nitro Group

Reducing Agent
(e.g., Fe/HCl)

OAPSA

Click to download full resolution via product page

Caption: A simplified workflow for the synthesis of OAPSA.

Conclusion
This technical guide provides a summary of the available spectroscopic data for OAPSA (2-

Aminophenol-4-sulfonic acid). While a complete set of fully assigned spectra and detailed

experimental protocols are not available in the public domain, the provided mass spectral data

and predicted IR and NMR characteristics offer a valuable starting point for researchers. The

lack of information regarding its involvement in signaling pathways is consistent with its primary

role as a chemical intermediate. Further research and publication of detailed analytical data

would be beneficial to the scientific community.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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